6-(4-fluorophenyl)-12-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one 6-(4-fluorophenyl)-12-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one
Brand Name: Vulcanchem
CAS No.: 941935-02-0
VCID: VC11913561
InChI: InChI=1S/C19H18FN5O2S/c20-12-3-5-13(6-4-12)25-17-15(10-21-25)18(27)24-14(11-28-19(24)22-17)9-16(26)23-7-1-2-8-23/h3-6,10,14H,1-2,7-9,11H2
SMILES: C1CCN(C1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23
Molecular Formula: C19H18FN5O2S
Molecular Weight: 399.4 g/mol

6-(4-fluorophenyl)-12-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one

CAS No.: 941935-02-0

Cat. No.: VC11913561

Molecular Formula: C19H18FN5O2S

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

6-(4-fluorophenyl)-12-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one - 941935-02-0

Specification

CAS No. 941935-02-0
Molecular Formula C19H18FN5O2S
Molecular Weight 399.4 g/mol
IUPAC Name 6-(4-fluorophenyl)-12-(2-oxo-2-pyrrolidin-1-ylethyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Standard InChI InChI=1S/C19H18FN5O2S/c20-12-3-5-13(6-4-12)25-17-15(10-21-25)18(27)24-14(11-28-19(24)22-17)9-16(26)23-7-1-2-8-23/h3-6,10,14H,1-2,7-9,11H2
Standard InChI Key VRPLAPIUYMMCJS-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23
Canonical SMILES C1CCN(C1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23

Introduction

Structural Overview

This compound consists of:

  • A fluorophenyl group: The presence of a 4-fluorophenyl moiety introduces electron-withdrawing properties due to the fluorine atom.

  • A pyrrolidinone derivative: The pyrrolidin-1-yl group is attached to a ketone functionality, contributing to the molecule's polarity and reactivity.

  • A thia-triazatricyclic core: The central framework is a fused tricyclic system containing sulfur (thia) and nitrogen (tetraaza), indicating potential biological activity due to its heterocyclic nature.

These features suggest that the compound may exhibit significant pharmacological or biochemical properties.

Synthesis Pathways

While specific synthesis methods for this exact compound are not directly available in the literature, related heterocyclic compounds often follow these general steps:

  • Cyclization Reactions:

    • Cyclization of precursors such as substituted amines and thioketones under controlled conditions.

    • Use of reagents like sodium acetate in refluxing solvents (e.g., DMF or ethanol) to facilitate ring closure.

  • Functional Group Modifications:

    • Introduction of fluorophenyl groups via nucleophilic aromatic substitution or coupling reactions.

    • Incorporation of pyrrolidinone groups through reactions with lactams or related intermediates.

  • Purification:

    • Techniques like column chromatography or recrystallization are typically employed to isolate the final product.

For example, similar tricyclic systems have been synthesized using α-bromomethylketones reacting with diamino precursors in polar solvents .

Potential Applications

Compounds with similar structural motifs have been investigated for their therapeutic potential in various fields:

  • Pharmacological Activity:

    • Tricyclic heterocycles are often studied as inhibitors of enzymes like kinases or polymerases.

    • The fluorophenyl group enhances binding affinity in biological systems due to its lipophilicity and electronic effects .

  • Antitumor Agents:

    • Related compounds have shown antiangiogenic properties by targeting vascular endothelial growth factor receptors (VEGFR) .

  • Anti-inflammatory Potential:

    • Molecular docking studies on similar compounds suggest activity against inflammatory pathways such as 5-lipoxygenase inhibition .

Biological Evaluation

Studies on structurally related compounds indicate promising bioactivity:

  • Antiangiogenic effects through VEGFR inhibition .

  • Structural analogs have been tested for antiviral properties targeting influenza A polymerase .

Spectroscopic Characterization

Characterization techniques such as NMR and LC-MS are essential for confirming the structure:

  • Proton and carbon NMR provide insights into aromatic and aliphatic regions.

  • Mass spectrometry confirms molecular weight and fragmentation patterns .

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